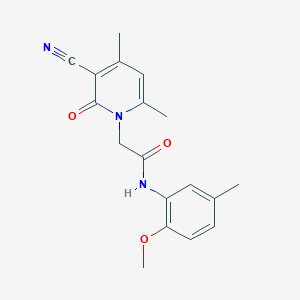

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11-5-6-16(24-4)15(7-11)20-17(22)10-21-13(3)8-12(2)14(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKFUVSZZMFAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridin-2-One Core

The pyridin-2-one scaffold is synthesized via a three-component reaction involving an aldehyde, malononitrile, and a cyanoacetamide derivative. Adapted from methodologies for 4-arylthieno[2,3-b]pyridines and sulfaguanidine hybrids, the process proceeds as follows:

Knoevenagel Condensation :

Aromatic aldehydes (e.g., 2,4-dimethylbenzaldehyde) react with malononitrile and cyanoacetamide in ethanol containing piperidine. This forms a 3-aryl-2-cyanoprop-2-enethioamide intermediate.

$$

\text{Aldehyde} + \text{Malononitrile} + \text{Cyanoacetamide} \xrightarrow{\text{piperidine}} \text{3-Aryl-2-cyanoprop-2-enethioamide}

$$Cyclization :

The intermediate undergoes Thorpe-Ziegler cyclization in the presence of potassium hydroxide, yielding the 3-cyano-4,6-dimethylpyridin-2-one core.

$$

\text{Intermediate} \xrightarrow{\text{KOH}} \text{3-Cyano-4,6-dimethylpyridin-2-one}

$$

Key Reaction Parameters :

Preparation of the Acetamide Side Chain

The N-(2-methoxy-5-methylphenyl)acetamide moiety is synthesized via nucleophilic acyl substitution, as demonstrated in pyrimidinone derivatives:

- Chloroacetylation :

2-Methoxy-5-methylaniline reacts with chloroacetyl chloride in acetone with potassium carbonate as a base.

$$

\text{2-Methoxy-5-methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3} \text{2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide}

$$

Optimization Notes :

Coupling of Pyridinone and Acetamide Moieties

The final step involves alkylation of the pyridinone nitrogen with the chloroacetamide derivative. Adapted from thieno[2,3-b]pyridine syntheses:

- N-Alkylation :

The pyridinone core reacts with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in DMF using potassium hydroxide as a base.

$$

\text{Pyridinone} + \text{ClCH}_2\text{CONH-Ar} \xrightarrow{\text{KOH}} \text{Target Compound}

$$

Reaction Conditions :

Reaction Optimization and Challenges

Regiochemical Control

Cyclization must favor the 4,6-dimethyl substitution pattern. Steric and electronic effects of the aldehyde’s substituents direct regioselectivity, as seen in 4-arylthieno[2,3-b]pyridines. Using 2,4-dimethylbenzaldehyde ensures methyl groups occupy the 4- and 6-positions.

Purification Challenges

Pyridinone intermediates are prone to oxidative dimerization. Column chromatography or recrystallization from acetic acid is employed, though yields may drop to 51%.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Absorption bands at 2218 cm$$ ^{-1} $$ (C≡N) and 1651 cm$$ ^{-1} $$ (C=O) confirm cyano and carbonyl groups.

- $$ ^1H $$-NMR : Singlets at δ 2.41 (C4-CH$$ _3 $$) and δ 2.01 (C6-CH$$ _3 $$) verify methyl substituents. The methoxy group appears as a singlet at δ 3.82.

- Mass Spectrometry : Molecular ion peak at m/z 369.4 aligns with the molecular formula C$$ _{19} $$H$$ _{19} $$N$$ _3 $$O$$ _3 $$.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Dihydropyridinone vs. Pyrimidine/Other Heterocycles

- : The compound N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate contains a pyrimidine ring with hydroxyl and amino groups, contrasting with the dihydropyridinone core of the target compound. The pyrimidine’s electron-rich nature may enhance hydrogen bonding, whereas the dihydropyridinone’s carbonyl group offers electrophilic reactivity .

- : Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) incorporates an oxazolidinone ring, which is structurally distinct from the dihydropyridinone. Oxazolidinones are known for pesticidal activity, suggesting that heterocycle choice directly influences biological targets .

Substituent Effects on the Heterocycle

- This contrasts with ’s analog, which replaces the cyano group with a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group. The oxadiazole’s aromaticity and chlorine’s lipophilicity may enhance membrane permeability in pesticidal applications .

Acetamide Substituent Variations

Aryl Group Modifications

- The target compound’s 2-methoxy-5-methylphenyl group balances steric hindrance and lipophilicity. In contrast:

Functional Group Impact

- Methoxy vs. Chloro : The methoxy group in the target compound donates electrons via resonance, while chlorine in analogs (e.g., ) withdraws electrons. This alters binding affinities to biological receptors.

- Methyl Groups : The 5-methyl group on the target’s phenyl ring may reduce metabolic degradation compared to unsubstituted analogs.

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of dihydropyridine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial properties, cytotoxicity, and mechanisms of action.

- Molecular Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 255.29 g/mol

- Melting Point : Approximately 285–287 °C .

Antimicrobial Activity

Recent studies have demonstrated that derivatives related to the dihydropyridine structure exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effective inhibition against various pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | - |

| Escherichia coli | - | - |

| Candida albicans | - | - |

These derivatives were evaluated using minimum inhibitory concentration (MIC) assays, where the target compound showed potent activity comparable to established antibiotics like Ciprofloxacin and Ketoconazole .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of the compound were assessed through hemolysis assays. The results indicated low hemolytic activity, with percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to controls . The non-cytotoxic nature was further supported by IC50 values exceeding 60 μM, suggesting that the compound does not adversely affect normal cells at therapeutic concentrations.

The mechanism by which this compound exerts its biological effects involves inhibition of critical bacterial enzymes:

- DNA Gyrase Inhibition : The compound demonstrated IC50 values ranging from 12.27–31.64 μM against DNA gyrase.

- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values were between 0.52–2.67 μM, indicating strong potential as a DHFR inhibitor .

Case Studies

- Synergistic Effects : A study highlighted the synergistic relationship between the target compound and Ciprofloxacin, which reduced the MIC values significantly when used in combination against resistant strains of bacteria .

- Biofilm Formation Inhibition : The compound exhibited significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments in reducing biofilm formation .

Q & A

Q. Q1. What are the critical steps and conditions for synthesizing this compound in a laboratory setting?

Methodological Answer: Synthesis involves multi-step reactions, including cyclization and condensation. Key steps include:

- Cyclization of dihydropyridine precursors under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .

- Acetamide coupling via nucleophilic substitution, requiring bases (e.g., K₂CO₃) to deprotonate the amine group .

- Purification using column chromatography or recrystallization to isolate the product with >95% purity .

Characterization: - NMR Spectroscopy (¹H/¹³C): Confirms aromatic proton environments (δ 6.5–8.0 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can researchers optimize reaction conditions to address low yields or side-product formation?

Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, DMF enhances solubility of aromatic intermediates, while lower temperatures (40–50°C) reduce side reactions .

- In Situ Monitoring: Employ TLC or HPLC to track reaction progress and identify byproducts early .

- Computational Modeling: Tools like density functional theory (DFT) predict transition states and guide solvent/catalyst selection .

Structural Elucidation

Q. Q3. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC correlate ambiguous peaks to adjacent carbons/protons, resolving overlaps in aromatic regions .

- X-ray Crystallography: Provides definitive bond-length and angle data for crystallizable derivatives .

- Isotopic Labeling: Use ¹⁵N or ²H isotopes to clarify exchangeable proton environments (e.g., NH in acetamide) .

Chemical Reactivity and Functionalization

Q. Q4. What reaction pathways are feasible for modifying the compound’s cyano or acetamide groups?

Methodological Answer:

- Cyano Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts –CN to –CH₂NH₂, requiring inert atmospheres to prevent over-reduction .

- Acetamide Hydrolysis: Acidic/basic conditions (e.g., HCl/NaOH) yield carboxylic acids, monitored by IR for C=O stretch shifts (~1650 → ~1700 cm⁻¹) .

- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) targets electron-rich pyridine rings; regioselectivity is influenced by methyl/cyano substituents .

Advanced Reactivity: Computational Predictions

Q. Q5. How can computational tools predict regioselectivity in substitution reactions?

Methodological Answer:

- Reaction Pathway Mapping: Software like Gaussian or ORCA calculates activation energies for possible intermediates, identifying favored sites (e.g., para vs. meta substitution on pyridine) .

- Molecular Electrostatic Potential (MEP) Maps: Highlight electron-deficient regions (cyano groups) prone to nucleophilic attack .

Biological Activity and Mechanisms

Q. Q6. What experimental strategies assess this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays: Measure IC₅₀ values using ATPase activity assays (e.g., ADP-Glo™) against target kinases (e.g., EGFR or CDK2) .

- Molecular Docking: AutoDock Vina predicts binding poses; the acetamide moiety often forms hydrogen bonds with kinase hinge regions .

- SAR Studies: Synthesize analogs (e.g., replacing –OCH₃ with –Cl) and compare activity to establish substituent effects .

Data Contradictions: Biological Activity

Q. Q7. How to resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Profiling: Test compound in panels (e.g., NCI-60) to identify lineage-specific sensitivities.

- Metabolic Stability Assays: LC-MS/MS quantifies intracellular concentrations, ruling out uptake differences .

- Target Engagement Studies: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets in resistant cell lines .

Structural-Activity Relationships (SAR)

Q. Q8. How do substituents on the phenyl ring influence bioactivity?

Methodological Answer:

- Comparative Table of Analogs:

| Substituent Position | Functional Group | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|---|

| 2-methoxy-5-methyl | –OCH₃, –CH₃ | 0.45 (EGFR) | H-bond with Thr766 |

| 3-chloro-4-methyl | –Cl, –CH₃ | 1.20 (EGFR) | Hydrophobic packing |

- Free-Wilson Analysis: Quantifies contributions of individual substituents to activity .

Stability and Degradation

Q. Q9. What methodologies assess hydrolytic stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-UV .

- Mass Spectrometric Identification: LC-QTOF detects hydrolysis products (e.g., carboxylic acid derivatives) .

Computational Modeling for Drug Design

Q. Q10. How to integrate molecular dynamics (MD) simulations into lead optimization?

Methodological Answer:

- Binding Mode Refinement: Run 100-ns MD simulations (AMBER/CHARMM) to assess target-ligand complex stability .

- Solvent Accessibility Analysis: Identify buried regions of the compound contributing to binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.